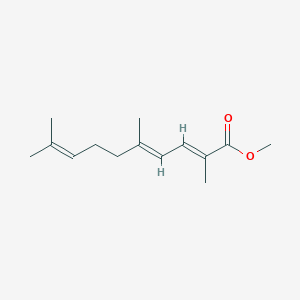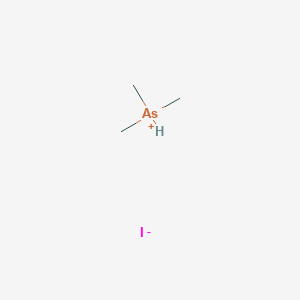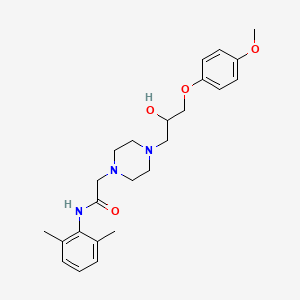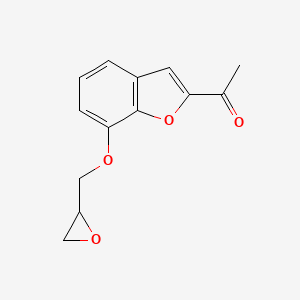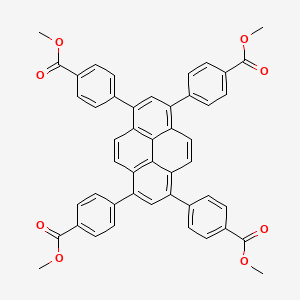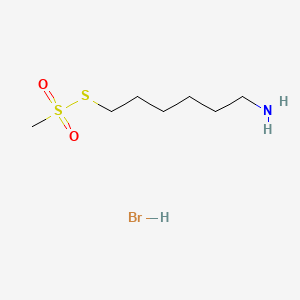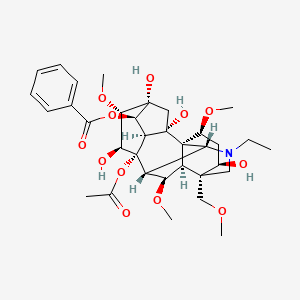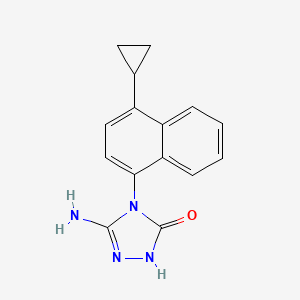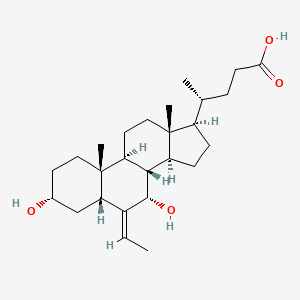
Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt is a sulfate-conjugated metabolite of Allopregnandiol. It has the molecular formula C₂₁H₃₅NaO₆S and a molecular weight of 438.55377 g/mol . This compound is a derivative of Pregnenolone, a steroid hormone involved in the biosynthesis of various other steroid hormones such as progesterone, mineralocorticoids, glucocorticoids, androgens, and estrogens .
Vorbereitungsmethoden
Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt can be synthesized from 5α-Pregnan-3β-ol-20-one 3β-Acetate, which is a derivative of Pregnenolone . The synthetic route involves the sulfation of the hydroxyl group at the 20th position of Allopregnandiol, followed by the neutralization of the resulting sulfate ester with sodium hydroxide to form the sodium salt . Industrial production methods typically involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: It serves as a tool to study the metabolism and function of steroid hormones.
Medicine: Research on this compound helps in understanding its role in neurogenesis and its potential therapeutic applications.
Industry: It is used in the production of steroid-based pharmaceuticals and other related products.
Wirkmechanismus
The mechanism of action of Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt involves its interaction with various molecular targets and pathways. As a sulfate-conjugated metabolite, it can modulate the activity of enzymes involved in steroid metabolism. It also acts as a GABAA antagonist, influencing neurogenesis in the hippocampus . Additionally, it modulates the activity of cytochrome P450-3A, an enzyme involved in the metabolism of various endogenous and exogenous compounds .
Vergleich Mit ähnlichen Verbindungen
Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt can be compared with other similar compounds such as:
Allopregnanediol: An endogenous metabolite of progesterone and allopregnanolone, known for its role as a neurosteroid and partial agonist of the GABA receptor.
Pregnanediol: Another metabolite of progesterone, with similar biological roles as Allopregnanediol.
The uniqueness of this compound lies in its sulfate conjugation, which influences its solubility, stability, and biological activity compared to its non-sulfated counterparts .
Eigenschaften
CAS-Nummer |
215855-82-6 |
|---|---|
Molekularformel |
C₂₁H₃₅NaO₅S |
Molekulargewicht |
422.55 |
Synonyme |
(3β,5α,20R)-Pregnane-3,20-diol, 20-Sulfate Sodium Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


